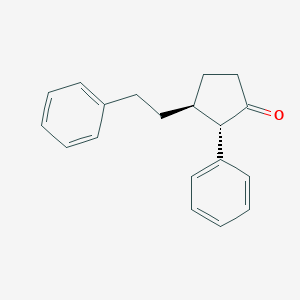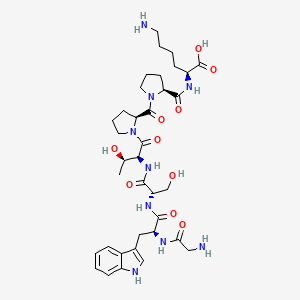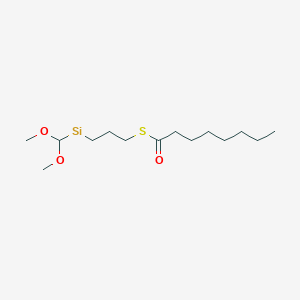methanone CAS No. 827017-13-0](/img/structure/B14224975.png)
[4-(2,6-Dichlorophenyl)piperidin-1-yl](1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone is a complex organic compound that features a piperidine ring bonded to a dichlorophenyl group and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the dichlorophenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the indole moiety to the piperidine ring via a condensation reaction under controlled conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
Medically, 4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like polymer science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone: Similar structure but with a different position of the indole moiety.
4-(2,6-Dichlorophenyl)piperidin-1-ylethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of 4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
827017-13-0 |
|---|---|
Fórmula molecular |
C20H18Cl2N2O |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
[4-(2,6-dichlorophenyl)piperidin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C20H18Cl2N2O/c21-15-5-3-6-16(22)19(15)13-8-10-24(11-9-13)20(25)18-12-14-4-1-2-7-17(14)23-18/h1-7,12-13,23H,8-11H2 |
Clave InChI |
YFDLQJCFNHAPRV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)C(=O)C3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


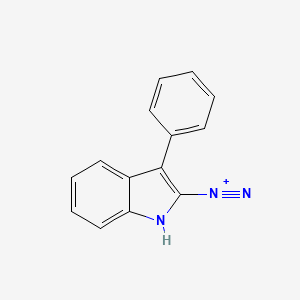
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)

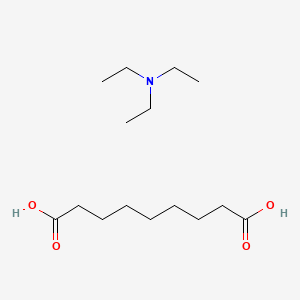

![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)


